
N,N,4-trimethylpyrimidine-2-sulfonamide
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Overview
Description
N,N,4-Trimethylpyrimidine-2-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with three methyl groups: two on the sulfonamide nitrogen (N,N-dimethyl) and one at the 4-position of the pyrimidine. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to simpler sulfonamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethylpyrimidine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of readily available low-cost commodity chemicals like thiols and amines makes this method particularly attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfonamide group to sulfonic acids or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfonamide group to sulfides or thiols.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
N,N,4-trimethylpyrimidine-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N,4-trimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis, which is crucial for bacterial growth and replication. This inhibition leads to the bacteriostatic effect of sulfonamides . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N,N,4-trimethylpyrimidine-2-sulfonamide with structurally related sulfonamide-pyrimidine derivatives, emphasizing substituent effects, molecular properties, and biological relevance.
Table 1: Structural and Functional Comparison of Sulfonamide-Pyrimidine Derivatives
*Estimated based on molecular formula (C₇H₁₁N₃O₂S).
Key Comparisons
Substituent Effects on Bioactivity Sulfamethazine’s 4-amino group enables hydrogen bonding with coformers like salicylic acid, facilitating cocrystal formation for improved drug delivery . In contrast, the N,N-dimethyl groups in this compound likely hinder such interactions but may enhance metabolic stability by blocking acetylation or oxidation pathways . For example, sulfamethazine’s 4,6-dimethyl configuration is critical for binding to dihydrofolate reductase in bacteria .
Metabolic Stability
- Sulfamethazine undergoes rapid metabolism in swine via acetylation and glucose conjugation, with a half-life of 0.8 days . The N,N-dimethyl groups in the target compound may slow these processes, as seen in analogs where methylation reduces susceptibility to enzymatic modification .
Synthetic Accessibility
- 2-Sulfonamide pyrimidines are typically synthesized via nucleophilic substitution reactions, as demonstrated for covalent WRN inhibitors (e.g., using 4-chloro-2-(methylthio)pyrimidine intermediates) . Adapting this route with methylating agents could yield N,N,4-trimethyl derivatives.
Pharmacological Potential Sulfonamide-pyrimidine hybrids are prominent in drug discovery. For instance, 2-sulfonamide pyrimidines act as covalent inhibitors of DNA-repair enzymes , while sulfamethazine derivatives are explored for carbonic anhydrase inhibition . The target compound’s lipophilicity positions it for central nervous system (CNS) applications, though further studies are needed.
Research Findings and Implications
- Cocrystal Formation: Sulfamethazine’s ability to form 1:1 complexes with carboxylic acids (e.g., salicylic acid) highlights the role of hydrogen bonding in drug formulation . The absence of a free amino group in this compound may limit cocrystallization but improve shelf-life.
- Toxicity and Metabolism: Sulfonamide metabolites like desaminosulfamethazine exhibit prolonged tissue retention (t₁/₂ = 3.7–9.1 days) . The target compound’s methyl groups may mitigate such risks by reducing reactive intermediate formation.
- Enzyme Inhibition : Pyrimidine sulfonamides with electron-withdrawing groups (e.g., nitro in ) show enhanced inhibitory potency against kinases and reductases . The target compound’s methyl groups could similarly modulate electronic effects on enzyme binding.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N,4-trimethylpyrimidine-2-sulfonamide?
The compound can be synthesized via condensation reactions involving sulfonyl chlorides and pyrimidine derivatives. For example, reacting 4-nitrobenzenesulfonyl guanidine with ethyl acetoacetate under reflux conditions yields pyrimidinyl sulfonamides, with subsequent methylation steps introducing the N,N,4-trimethyl groups. Solvents like acetonitrile and bases such as 3-picoline or 3,5-lutidine are critical for improving reaction efficiency and yield .
Q. What techniques are recommended for structural characterization of this compound?
X-ray crystallography is a gold standard for confirming molecular geometry, as demonstrated in studies of related pyrimidine sulfonamides. Spectroscopic methods (e.g., 1H/13C NMR, IR) and mass spectrometry are essential for verifying functional groups and molecular weight. Thermal analysis (TGA/DSC) can assess stability under varying conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Catalytic amounts of N-arylsulfilimine (1–6 mol%) combined with 3-picoline or 3,5-lutidine as a base significantly enhance coupling efficiency between sulfonyl chlorides and pyrimidine amines. Solvent choice (e.g., acetonitrile over DMSO) and stoichiometric ratios (slight excess of sulfonyl chloride) are key variables. Reaction temperatures between -20°C and 100°C, depending on the step, help minimize side products .
Q. How can discrepancies in reported synthesis yields be resolved?
Yield variations often arise from differences in purification methods (e.g., column chromatography vs. crystallization) or solvent/base combinations. Systematic optimization using design-of-experiments (DoE) approaches, such as varying catalyst loading or reaction time, can identify robust conditions. Reproducibility requires strict control of raw material purity, particularly sulfonyl chloride stability .
Q. What methodological considerations apply to using this compound as a PET tracer precursor?
Radiolabeling with 18F requires semiautomated modules for handling short-lived isotopes. Key steps include drying 18F-fluoride on QMA cartridges, optimizing labeling efficiency via temperature-controlled reactions, and purification using HPLC. Radiochemical yields (~58%) depend on minimizing side reactions through inert atmospheres and rapid processing .
Q. How does the bioactivity of this compound compare to other sulfonamides?
Comparative studies with sulfamerazine or sulfamethazine reveal structural determinants of activity. The N,N,4-trimethyl groups may enhance lipophilicity, affecting membrane permeability. Computational docking and in vitro assays (e.g., enzyme inhibition) are used to evaluate interactions with targets like cholinesterases or bacterial dihydropteroate synthase .
Q. Methodological Notes
- Synthesis Optimization : Prioritize catalyst screening (e.g., N-arylsulfilimine derivatives) and solvent/base systems to reduce reaction times .
- Analytical Validation : Cross-validate structural data with multiple techniques (e.g., XRD + NMR) to address crystallographic disorder or dynamic effects .
- Safety Protocols : Handle fluorinated intermediates (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) in fume hoods and dispose of waste via certified contractors .
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N,N,4-trimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6-4-5-8-7(9-6)13(11,12)10(2)3/h4-5H,1-3H3 |
InChI Key |
WMTBPRFTMRBLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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